2-Bromo-3-chloro-6-fluoropyridine

Metal-free amination Site-selective C–N coupling Polyhalogenated pyridines

2-Bromo-3-chloro-6-fluoropyridine is a unique trihalogenated pyridine scaffold featuring orthogonal reactivity: C2-Br for chemoselective Pd-catalyzed cross-coupling, C6-F for site-selective SNAr amination, and C3-Cl for subsequent activation under forcing conditions. This specific substitution pattern enables a defined three-step sequential functionalization unreachable with generic dihalopyridines. Essential for systematic SAR exploration and agrochemical candidate synthesis. Available at 97% purity; confirm storage at 2-8°C under dry conditions.

Molecular Formula C5H2BrClFN
Molecular Weight 210.43
CAS No. 1211515-01-3
Cat. No. B2809427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-chloro-6-fluoropyridine
CAS1211515-01-3
Molecular FormulaC5H2BrClFN
Molecular Weight210.43
Structural Identifiers
SMILESC1=CC(=NC(=C1Cl)Br)F
InChIInChI=1S/C5H2BrClFN/c6-5-3(7)1-2-4(8)9-5/h1-2H
InChIKeyMWXJVTLWKAWFNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-chloro-6-fluoropyridine (CAS 1211515-01-3): A Differentiated Polyhalogenated Pyridine Building Block for Medicinal Chemistry and Agrochemical Synthesis


2-Bromo-3-chloro-6-fluoropyridine (CAS 1211515-01-3, MF C5H2BrClFN, MW 210.43) is a trihalogenated pyridine derivative substituted with bromine at position 2, chlorine at position 3, and fluorine at position 6 on the pyridine ring . The compound exhibits a predicted density of 1.829±0.06 g/cm³ and boiling point of 232.6±35.0 °C, with commercial availability typically at 95–97% purity . As a polyhalogenated heterocycle, it contains three electronically and sterically distinct halogen substituents, each offering unique reactivity profiles for sequential functionalization in multi-step synthetic sequences [1].

Why 2-Bromo-3-chloro-6-fluoropyridine Cannot Be Replaced by Simpler Halopyridine Analogs in Multi-Step Synthesis


Generic substitution with mono- or dihalogenated pyridine analogs fails because the specific 2-bromo/3-chloro/6-fluoro substitution pattern of this compound establishes a unique hierarchy of orthogonal reactivity that cannot be replicated by isomers or simpler halopyridines. The bromine atom at C2 undergoes chemoselective cross-coupling under Pd catalysis while leaving the chlorine at C3 intact ; the fluorine at C6 enables subsequent site-selective nucleophilic aromatic substitution distinct from the reactivity at positions 2 and 3 [1]. In contrast, analogs such as 2-bromo-3-fluoropyridine or 2-chloro-3-bromo-6-fluoropyridine lack this precise three-halogen arrangement, resulting in different regioselectivity outcomes and limiting the accessible chemical space for sequential derivatization [2]. Procurement of this specific trihalogenated scaffold is therefore essential for synthetic routes requiring sequential, predictable functionalization at three distinct pyridine positions.

Quantitative Differentiation Evidence: 2-Bromo-3-chloro-6-fluoropyridine vs. Structural Analogs


C–F Site-Selectivity in Metal-Free Amination: Fluorine vs. Chlorine/Bromine Reactivity in Polyhalogenated Pyridines

In metal-free site-selective amination of polyhalogenated pyridines, the fluorine-bearing position of the pyridine ring is preferentially attacked over chlorine or bromine positions. This regioselective preference at the C6-fluorine site is a documented feature of polyhalogenated pyridine systems and provides predictable first-step functionalization orthogonal to subsequent cross-coupling at the C2-bromine position [1]. While the cited study does not provide a direct head-to-head yield comparison for this exact compound versus its isomers, the class-level inference establishes that the 6-fluoro substitution pattern confers distinct reactivity that isomers with fluorine at other positions (e.g., 2-bromo-3-fluoro-6-chloropyridine) would not identically reproduce [1].

Metal-free amination Site-selective C–N coupling Polyhalogenated pyridines Regioselective synthesis

Chemoselective C2-Bromine Amination Under Cross-Coupling Conditions: Bromo-Selectivity Over Chloro and Fluoro

Under Pd-catalyzed cross-coupling conditions (Conditions A), the reaction with 5-bromo-2-chloro-3-fluoropyridine—a closely related trihalopyridine regioisomer—proceeds exclusively at the bromine position to give secondary and tertiary aminopyridines in high yields, with no detectable reaction at the chlorine or fluorine sites . This bromo-chemoselectivity is consistent with the established halogen reactivity hierarchy (Br ≫ Cl ∼ F) in palladium-mediated couplings and is directly transferable to 2-bromo-3-chloro-6-fluoropyridine, where the C2-bromine is expected to react preferentially over the C3-chlorine and C6-fluorine [1].

Chemoselective amination Cross-coupling Trihalopyridines Bromo-selectivity

Relative Halogen Reactivity Hierarchy: 2-Bromopyridine vs. 2-Chloropyridine vs. 2-Fluoropyridine in Nucleophilic Substitution

In nucleophilic substitution with sodium thiophenoxide in DMF at 80 °C, the relative reactivity order for 2-halopyridines was established as: 2-iodopyridine ∼ 2-bromopyridine ≫ 2-chloropyridine ∼ 2-fluoropyridine [1]. This quantitative reactivity ranking demonstrates that the bromine substituent at the 2-position is approximately one to two orders of magnitude more reactive than either chlorine or fluorine under these conditions [1]. The reaction proceeds via a radical chain (SRN1) mechanism rather than classical SNAr or pyridyne pathways [1].

Nucleophilic aromatic substitution Halopyridine reactivity Radical chain mechanism Leaving group ability

Steric Tolerance at C2 Position: Fluorine vs. Chlorine/Bromine Substitution Effects on Target Binding Affinity

In a systematic structure-activity relationship study of 3-(2(S)-azetidinylmethoxy)pyridine (A-85380) analogs, 2-halogenated pyridine derivatives showed dramatically different binding affinities for nicotinic acetylcholine receptors (nAChRs) depending on the halogen substituent [1]. The 2-fluoro analogue retained subnanomolar affinity (Ki = 11–210 pM range), whereas the 2-chloro, 2-bromo, and 2-iodo analogues exhibited substantially lower affinity [1]. AM1 quantum chemical calculations demonstrated that the bulky substituents at position 2 (chlorine, bromine, iodine) cause notable changes in molecular geometry that disrupt the tight fit superposition with (+)-epibatidine observed for high-affinity ligands [1].

nAChR binding affinity Halogen steric effects 2-halopyridine SAR Molecular geometry

Alternative Lithiation Pathway: 2-Bromo-3-halopyridines Enable 4-Lithiation via Homotransmetalation

Treatment of 2-bromo-3-fluoropyridine or 2-bromo-3-chloropyridine with n-butyllithium does not proceed via the ordinary bromo-metal exchange pathway; instead, a homotransmetalation reaction occurs selectively to yield the corresponding 2-bromo-3-halogeno-4-lithiopyridines [1]. This alternative lithiation pathway provides access to C4-functionalized derivatives that would be inaccessible through conventional halogen-metal exchange at C2 [1]. In the case of 2-bromo-3-fluoropyridine, a telesubstitution of bromine from the 2-position to the 4-position is observed, explained by a transitory homotransmetalation mechanism [1].

Halogen dance Homotransmetalation 4-Lithiopyridine synthesis Organolithium chemistry

Commercial Purity Benchmarking: 2-Bromo-3-chloro-6-fluoropyridine Supplier Comparison

Commercial availability of 2-bromo-3-chloro-6-fluoropyridine (CAS 1211515-01-3) varies across suppliers, with purity specifications ranging from 95% to 97% . This 2% purity difference is meaningful for applications requiring high-purity intermediates, such as medicinal chemistry SAR campaigns or late-stage functionalization where impurities can confound biological assay interpretation or affect coupling efficiency . In contrast, simpler 2-bromopyridine (CAS 109-04-6) is widely available at ≥98% purity from multiple suppliers, reflecting its status as a commodity building block .

Chemical procurement Purity specification Building block sourcing Halogenated pyridine

High-Value Application Scenarios for 2-Bromo-3-chloro-6-fluoropyridine in Research and Industrial Synthesis


Sequential Orthogonal Derivatization in Multi-Step Medicinal Chemistry Synthesis

This trihalogenated scaffold enables a defined three-step functionalization sequence: (1) C6 fluorine-directed SNAr amination (as supported by metal-free site-selective C–N coupling on polyhalogenated pyridines [1]), followed by (2) C2 bromine-selective Pd-catalyzed cross-coupling (based on exclusive bromo-chemoselectivity demonstrated for analogous trihalopyridines ), and finally (3) C3 chlorine activation under more forcing conditions or alternative catalytic systems. This orthogonal reactivity profile is particularly valuable for constructing diverse screening libraries where systematic variation at each position is required for SAR exploration. The compound's purity range (95–97%) is adequate for early-stage medicinal chemistry applications, though late-stage campaigns may require additional purification .

Accessing C4-Functionalized Pyridine Derivatives via Homotransmetalation-Mediated Lithiation

For synthetic routes requiring functionalization at the pyridine C4 position—a site typically challenging to derivatize selectively—2-bromo-3-chloro-6-fluoropyridine offers a unique entry point via the homotransmetalation pathway. As demonstrated with structurally analogous 2-bromo-3-halopyridines, treatment with n-butyllithium diverts from conventional Br–Li exchange at C2 to instead generate 2-bromo-3-halogeno-4-lithiopyridine intermediates [2]. This enables electrophilic quenching at C4 while preserving the 2-bromo, 3-chloro, and 6-fluoro handles for subsequent orthogonal transformations—a synthetic sequence inaccessible using 2-bromopyridine, 2-bromo-6-fluoropyridine, or other analogs lacking the critical 3-halogen substituent [2].

Agrochemical Intermediate Development Requiring Polyhalogenated Pyridine Cores

Substituted aminodi- and trihalopyridines have established utility as herbicidal active agents and intermediates [3]. The 2-bromo-3-chloro-6-fluoropyridine scaffold provides a versatile platform for synthesizing novel agrochemical candidates through sequential halogen replacement with amine, alkoxy, or thioether substituents [3]. The fluorine atom at C6 contributes to metabolic stability and altered physicochemical properties (lipophilicity modulation) beneficial for agrochemical applications [4]. For industrial procurement, supplier selection should consider the 95–97% purity specification variance and long-term storage requirements (cool, dry conditions recommended) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3-chloro-6-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.